REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4](C)[CH:3]=1.[C:13](=O)([O-])[O-].[Na+].[Na+].[CH:19]([O:21]CCCC)=[CH2:20]>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:19]([C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][C:11]=1[CH3:13])(=[O:21])[CH3:20] |f:1.2.3,6.7.8|
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Name
|
|
Quantity
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2.146 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C(=O)OC)C=C1)C
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Name
|
|
Quantity
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2.19 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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0.1 g
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Type
|
catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
0.21 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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4.83 mL
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Type
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reactant
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Smiles
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C(=C)OCCCC
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Name
|
|
Quantity
|
10.7 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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the mixture thoroughly homogenized
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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purged with argon
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Type
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CUSTOM
|
Details
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The resulting mixture was further sonicated under argon flow for several minutes
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Type
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TEMPERATURE
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Details
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Upon cooling to room temperature
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Type
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ADDITION
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Details
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Celite (2 g) was added
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filter cake was washed with several mL of methanol
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Type
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ADDITION
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Details
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To the red/brown methanolic filtrate was added 6M aqueous HCl (6.5 mL)
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Type
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STIRRING
|
Details
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over stirring at room temperature (0.3 h)
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Duration
|
0.3 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residue obtained
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Type
|
CUSTOM
|
Details
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was partitioned between ethyl acetate (75 mL) and water (30 mL)
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Type
|
EXTRACTION
|
Details
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The aqueous phase was extracted with ethyl acetate (30 mL)
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Type
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WASH
|
Details
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washed with saturated aqueous sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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brine, dried over sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude residue was dried in vacuo
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Type
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CUSTOM
|
Details
|
to remove butanol
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (5-20% EtOAC/hexanes gradient)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C(=O)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |